molecular formula C22H22N4O2 B14471584 1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]- CAS No. 68213-92-3

1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]-

Cat. No.: B14471584
CAS No.: 68213-92-3
M. Wt: 374.4 g/mol
InChI Key: QZGBUHPYJVTGEH-UHFFFAOYSA-N
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Description

1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]- is a synthetic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. This particular compound is known for its vibrant color and is often used in various industrial applications, including dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]- typically involves the diazotization of 2,4-dimethylaniline and 3,4-dimethylaniline, followed by coupling with 1,3-benzenediol. The reaction conditions often include acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]- involves the interaction of its azo groups with various molecular targets. The compound can undergo photochemical reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biomolecules contributes to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct photochemical and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific color properties and stability .

Properties

CAS No.

68213-92-3

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

4-[(2,4-dimethylphenyl)diazenyl]-6-[(3,4-dimethylphenyl)diazenyl]benzene-1,3-diol

InChI

InChI=1S/C22H22N4O2/c1-13-5-8-18(16(4)9-13)24-26-20-11-19(21(27)12-22(20)28)25-23-17-7-6-14(2)15(3)10-17/h5-12,27-28H,1-4H3

InChI Key

QZGBUHPYJVTGEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C(C=C(C(=C2)N=NC3=CC(=C(C=C3)C)C)O)O)C

Origin of Product

United States

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